Cas no 1197-18-8 (Tranexamic acid)

Tranexamic acid is an antifibrinolytic agent that inhibits plasminogen activators to prevent fibrinolysis and subsequent bleeding complications. Its key advantages include rapid onset of action, high efficacy in stabilizing blood clots, and minimal systemic absorption to reduce side effects.
Tranexamic acid structure
Tranexamic acid structure
Product name:Tranexamic acid
CAS No:1197-18-8
MF:C8H15NO2
Molecular Weight:157.2102
MDL:MFCD00001466
CID:41034

Tranexamic acid 化学的及び物理的性質

名前と識別子

    • tranexamic acid
    • trans-4-Aminomethylcyclohexane-1-carboxylate
    • trans-4-(Aminomethyl)cyclohexanecarboxylic acid
    • Amstat
    • amcha
    • trans-cyclohexanecarboxylic acid
    • (1R,4r)-4-(aminomethyl)cyclohexanecarboxylic acid
    • 4-(Aminomethyl)cyclohexanecarboxylic acid (trans-)
    • 4-(Aminomethyl)cyclohexanecarboxylic acid
    • AMCA,AMCHA,HAKU
    • Tranesamic acid
    • AMCA
    • HAKU
    • TAMCHA
    • Cyklokapron
    • Tranexamsaeure
    • Trans AMCHA
    • Tranhexamic acid
    • Transamin
    • Amikapron
    • Anvitoff
    • Cyclocapron
    • Ugurol
    • trans-Amcha
    • Frenolyse
    • Rikavarin
    • Trasamlon
    • Emorhalt
    • Tranexan
    • Carxamin
    • Mastop
    • Rikavarin-S
    • Exacyl
    • tranexmic acid
    • Hexapromin
    • Transamlon
    • Hexatron
    • Spiramin
    • Tranex
    • trans-4-Aminomethylcyclohexane-1-carboxylic acid
    • trans-Tranexamic acid
    • Acidum t
    • Raceanisodamine
    • Tranexamic acid
    • MDL: MFCD00001466
    • インチ: 1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
    • InChIKey: GYDJEQRTZSCIOI-UHFFFAOYSA-N
    • SMILES: O([H])C(C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])N([H])[H])C([H])([H])C1([H])[H])=O
    • BRN: 2207452

計算された属性

  • 精确分子量: 157.11000
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 139
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2
  • Surface Charge: 0
  • トポロジー分子極性表面積: 63.3

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.0806 (rough estimate)
  • ゆうかいてん: >300 °C (lit.)
  • Boiling Point: 300.2°C at 760 mmHg
  • フラッシュポイント: 135.357℃
  • Refractive Index: 1.4186 (estimate)
  • すいようせい: 1g/6ml
  • PSA: 63.32000
  • LogP: 1.53640
  • Solubility: それは水、酸、塩基に溶け、エタノール、アセトン、クロロホルム、エーテルにほとんど溶けない。
  • Merck: 9569

Tranexamic acid Security Information

  • Symbol: GHS07
  • Prompt:に警告
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:UN 1993 3/PG 2
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36; S37/39
  • RTECS号:GU8400000
  • 危険物標識: Xi
  • 包装カテゴリ:II
  • どくせい:LD50 in mice, rats (mg/kg): 1500, 1200 i.v. (Melander)
  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 危险等级:3
  • HazardClass:IRRITANT
  • Packing Group:II
  • Risk Phrases:R36/37/38
  • 安全术语:3

Tranexamic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Tranexamic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21742-50g
trans-4-(Aminomethyl)cyclohexanecarboxylic acid, 97%
1197-18-8 97%
50g
¥2007.00 2023-03-06
Enamine
EN300-121703-2.5g
(1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylic acid
1197-18-8 95%
2.5g
$27.0 2023-05-02
TRC
T714505-50g
Tranexamic Acid
1197-18-8
50g
$164.00 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009440-100g
Tranexamic acid
1197-18-8 98%
100g
¥188 2024-05-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A111900-100g
Tranexamic acid
1197-18-8 98%
100g
¥196.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A111900-10g
Tranexamic acid
1197-18-8 98%
10g
¥63.90 2023-09-04
Life Chemicals
F8886-7867-5g
rel-(1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylic acid
1197-18-8 95%+
5g
$60.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T54021-100mg
Tranexamic acid
1197-18-8 ,Purity≥98%
100mg
¥148.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009440-500g
Tranexamic acid
1197-18-8 98%
500g
¥634 2024-05-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T54020-25g
Tranexamic acid
1197-18-8
25g
¥78.0 2021-09-07

Tranexamic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:1197-18-8)Tranexamic acid
注文番号:A804343
在庫ステータス:in Stock
はかる:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:42
Price ($):168.0
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:1197-18-8)Tranexamic acid
注文番号:gm4097
在庫ステータス:in Stock
はかる:1kg
Purity:99%
Pricing Information Last Updated:Wednesday, 26 June 2024 15:46
Price ($):11

Tranexamic acid 関連文献

Tranexamic acidに関する追加情報

Tranexamic Acid Chemical Properties and Pharmacokinetics (CAS 1197-18-8)

Tranexamic acid (TXA), with the CAS number 1197-18-8, is a synthetic derivative of the amino acid lysine, widely recognized for its antifibrinolytic properties. Its molecular formula is C8H15NO2, and it functions by competitively inhibiting the activation of plasminogen to plasmin, thereby reducing excessive bleeding. The compound exhibits high water solubility and stability, making it suitable for oral, intravenous, and topical formulations. Recent pharmacokinetic studies highlight its rapid absorption (peak plasma concentration within 3 hours) and renal excretion, with a half-life of approximately 2 hours. Researchers emphasize its low toxicity profile, though dosage adjustments are recommended for patients with renal impairment. The demand for TXA has surged due to its applications in trauma, surgery, and dermatology, aligning with the growing interest in evidence-based hemostatic therapies.

Tranexamic Acid in Clinical Applications (CAS 1197-18-8)

Clinical trials have cemented Tranexamic acid (1197-18-8) as a cornerstone in managing hemorrhage across multiple disciplines. In trauma care, the CRASH-2 trial demonstrated a 15% reduction in mortality when administered early. Obstetrics also benefits from TXA, with the WOMAN trial showing a 31% decrease in death from postpartum hemorrhage. Dermatologically, its melanin-inhibiting effects have made it a popular off-label treatment for hyperpigmentation, particularly in melasma. A 2023 meta-analysis revealed that topical TXA (5% concentration) outperformed hydroquinone in safety and efficacy for facial pigmentation. However, debates persist regarding optimal dosing in elective surgeries, with studies advocating for weight-adjusted protocols to minimize thromboembolic risks. These findings address patient concerns about both efficacy and long-term safety.

Tranexamic Acid Mechanism of Action and Research Advances (CAS 1197-18-8)

The molecular mechanism of 1197-18-8 (Tranexamic acid) involves binding to the lysine sites on plasminogen, blocking its interaction with fibrin. This action preserves clot stability while modulating inflammatory pathways—a discovery that expanded its use in conditions like angioedema. Cutting-edge research explores TXA's neuroprotective potential in traumatic brain injury (TBI), where it may mitigate secondary injury by reducing metalloproteinase-9 activity. A 2024 Nature Communications study identified TXA's role in downregulating PAR-1 receptors, suggesting applications in atherosclerosis. Such breakthroughs respond to the scientific community's demand for drug repurposing strategies, particularly for multifunctional agents like TXA that combine affordability with broad therapeutic windows.

Despite its widespread use, Tranexamic acid (1197-18-8) requires careful risk-benefit analysis in specific populations. The WHO Essential Medicines List inclusion underscores its global importance, with annual prescriptions exceeding 80 million doses. Post-marketing surveillance data indicate a 0.7% incidence of gastrointestinal side effects, while thromboembolic events remain rare (0.2%). The cosmetic industry's adoption of TXA for hyperpigmentation has driven a 12% CAGR in dermatological formulations since 2020. Patent expirations have also spurred generic production, with cost reductions up to 70% in emerging markets. These trends reflect patient priorities for accessible, multipurpose medications with robust safety data, positioning TXA as a model for translational drug development.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1197-18-8)trans-4-(Aminomethyl)cyclohexanecarboxylic acid
2466874
Purity:98%
はかる:Company Customization
Price ($):Inquiry
Suzhou Senfeida Chemical Co., Ltd
(CAS:1197-18-8)Tranexamic Acid
sfd2255
Purity:99.9%
はかる:200kg
Price ($):Inquiry